N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide
CAS No.: 888454-43-1
Cat. No.: VC11872945
Molecular Formula: C25H21FN2O5
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888454-43-1 |
|---|---|
| Molecular Formula | C25H21FN2O5 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C25H21FN2O5/c1-31-20-12-11-17(14-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) |
| Standard InChI Key | ZBYZYENWLQEEBG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a benzofuran scaffold (C₈H₆O) substituted at positions 2 and 3. Position 2 hosts a carboxamide group linked to a 3,4-dimethoxyphenyl ring, while position 3 contains an acetamido moiety with a 4-fluorophenyl tail. The dimethoxy groups enhance solubility and electron-donating capacity, whereas the fluorophenyl group introduces steric and electronic effects conducive to target binding .
Table 1: Inferred Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃FN₂O₅* |
| Molecular Weight | 450.46 g/mol |
| IUPAC Name | As per query title |
| Key Functional Groups | Benzofuran, carboxamide, acetamido, methoxy, fluorophenyl |
*Derived from IUPAC nomenclature; not explicitly stated in cited sources .
Crystallographic and Conformational Insights
While crystallographic data for this specific compound are unavailable, analogous benzofuran carboxamides adopt planar configurations stabilized by intramolecular hydrogen bonding. For example, N-(2,5-dimethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide (CAS 888467-84-3) exhibits a twisted conformation between the benzofuran core and dimethoxyphenyl group, with hydrogen bonds between the amide NH and carbonyl oxygen. Such interactions likely influence the target compound’s bioavailability and target affinity.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves sequential functionalization of the benzofuran core:
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Benzofuran Formation: Cyclization of substituted phenols with α-haloketones under acidic conditions.
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Carboxamide Installation: Coupling the 2-carboxylic acid derivative with 3,4-dimethoxyaniline using carbodiimide reagents.
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Acetamido Substitution: Acylation of the 3-amino intermediate with 4-fluorophenylacetyl chloride .
Critical Reaction Steps
A patent (WO2004041201A2) details analogous syntheses where sodium periodate oxidizes thioether intermediates to yield benzofuran carboxamides . For instance, oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide produces a benzofuran derivative with >90% purity . Such methods are adaptable to the target compound, though yields may vary with substituent electronic effects.
Biological Activity and Mechanistic Hypotheses
Enzyme Modulation and Selectivity
Benzofurans with acetamido substituents frequently target kinases and oxidoreductases. For example, crystallographic studies of Chaetomium thermophilum FAD-dependent oxidoreductase reveal that benzofuran derivatives occupy the flavin-binding site, altering redox kinetics . The target compound’s acetamido group could similarly interact with catalytic residues, though empirical validation is required.
Comparative Analysis with Structural Analogs
Table 2: Bioactive Benzofuran Carboxamides from Patent WO2004041201A2
| Compound Structure | Biological Activity |
|---|---|
| 2-(4-fluorophenyl)-6-morpholino-1-benzofuran-3-carboxamide | HCV NS3/4A inhibition (IC₅₀: 0.8 μM) |
| 5-methoxy-N-methyl-6-(2-methoxyethyl) derivative | Improved metabolic stability |
| 2-(4-fluorophenyl)-5-hydroxyl analog | ROS scavenging in vitro |
Key distinctions in the target compound include:
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Dimethoxyphenyl vs. Morpholino Groups: The former enhances lipophilicity, potentially improving blood-brain barrier penetration.
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Acetamido vs. Hydroxyl Substituents: The acetamido group offers greater conformational rigidity, favoring target engagement.
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